molecular formula C17H20N4O2S B2988902 2-((6-morpholinopyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 1203049-20-0

2-((6-morpholinopyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2988902
CAS No.: 1203049-20-0
M. Wt: 344.43
InChI Key: CFIGIVMUAAXDDL-UHFFFAOYSA-N
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Description

2-((6-morpholinopyrimidin-4-yl)thio)-N-(o-tolyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a morpholinopyrimidine core linked to an acetamide group through a thioether linkage. The presence of the o-tolyl group adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-morpholinopyrimidin-4-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:

  • Formation of the Morpholinopyrimidine Core: : The synthesis begins with the preparation of the 6-morpholinopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine and morpholine under reflux conditions in a suitable solvent like ethanol or acetonitrile.

  • Thioether Formation: : The next step involves the introduction of the thioether linkage. This can be accomplished by reacting the 6-morpholinopyrimidine core with a thiol reagent, such as 2-mercaptoacetic acid, in the presence of a base like triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures.

  • Acetamide Formation: : The final step involves the acylation of the thioether intermediate with o-tolyl acetic acid chloride. This reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-morpholinopyrimidin-4-yl)thio)-N-(o-tolyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced thioether or amine derivatives.

    Substitution: Substituted acetamide derivatives with various functional groups.

Scientific Research Applications

2-((6-morpholinopyrimidin-4-yl)thio)-N-(o-tolyl)acetamide: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((6-morpholinopyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-((6-morpholinopyrimidin-4-yl)thio)-N-(o-tolyl)acetamide: can be compared with other similar compounds, such as:

    2-((6-morpholinopyrimidin-4-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    2-((6-morpholinopyrimidin-4-yl)thio)-N-(m-tolyl)acetamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    2-((6-morpholinopyrimidin-4-yl)thio)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-13-4-2-3-5-14(13)20-16(22)11-24-17-10-15(18-12-19-17)21-6-8-23-9-7-21/h2-5,10,12H,6-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIGIVMUAAXDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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